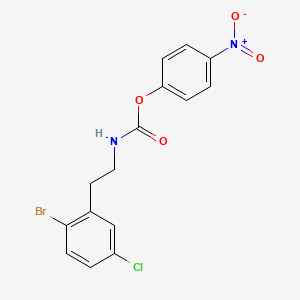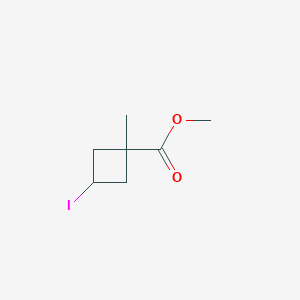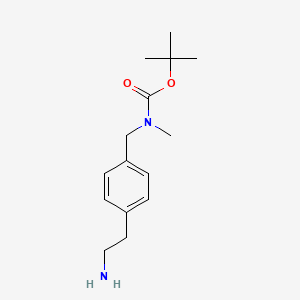
tert-Butyl (4-(2-aminoethyl)benzyl)(methyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (4-(2-aminoethyl)benzyl)(methyl)carbamate is an organic compound with the molecular formula C14H22N2O2. It is a white solid or colorless liquid that is used in various chemical and biological applications. The compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-(2-aminoethyl)benzyl)(methyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-(2-aminoethyl)benzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, which minimizes the formation of by-products and reduces the need for extensive purification .
化学反応の分析
Types of Reactions
tert-Butyl (4-(2-aminoethyl)benzyl)(methyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Corresponding substituted carbamates.
科学的研究の応用
Chemistry
In chemistry, tert-Butyl (4-(2-aminoethyl)benzyl)(methyl)carbamate is used as a protecting group for amines. It can be easily introduced and removed under mild conditions, making it useful in peptide synthesis and other organic transformations .
Biology
In biological research, the compound is used as a building block for the synthesis of biologically active molecules. It is also used in the development of enzyme inhibitors and other bioactive compounds .
Medicine
In medicine, this compound is used in the synthesis of pharmaceutical intermediates. It is also investigated for its potential therapeutic properties, including its role as an enzyme inhibitor .
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and other industrial applications .
作用機序
The mechanism of action of tert-Butyl (4-(2-aminoethyl)benzyl)(methyl)carbamate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. This interaction can disrupt various biochemical pathways and lead to the desired therapeutic effects .
類似化合物との比較
Similar Compounds
tert-Butyl carbamate: A simpler carbamate compound used as a protecting group for amines.
N-Boc-ethylenediamine: Another carbamate compound used in organic synthesis.
N-Boc-N-methylethylenediamine: A related compound with similar protecting group properties.
Uniqueness
tert-Butyl (4-(2-aminoethyl)benzyl)(methyl)carbamate is unique due to its specific structure, which allows for selective interactions with biological targets. Its stability and reactivity make it a valuable intermediate in various chemical and biological applications .
特性
分子式 |
C15H24N2O2 |
|---|---|
分子量 |
264.36 g/mol |
IUPAC名 |
tert-butyl N-[[4-(2-aminoethyl)phenyl]methyl]-N-methylcarbamate |
InChI |
InChI=1S/C15H24N2O2/c1-15(2,3)19-14(18)17(4)11-13-7-5-12(6-8-13)9-10-16/h5-8H,9-11,16H2,1-4H3 |
InChIキー |
YVFZPMZHBPMOOE-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N(C)CC1=CC=C(C=C1)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


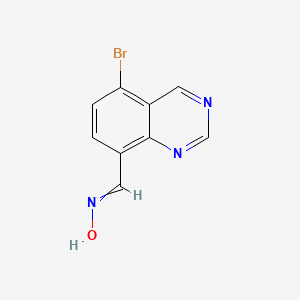
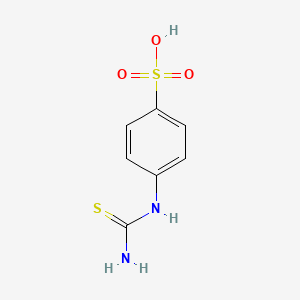
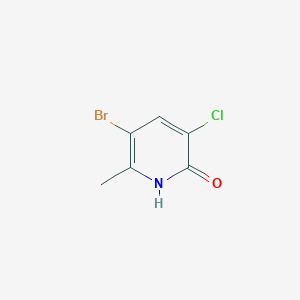
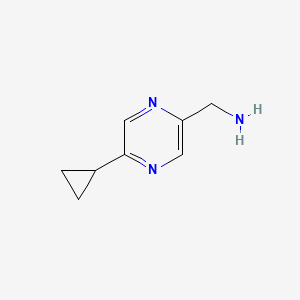
![Silane, [(1-methylethenyl)oxy]tris(1-methylethyl)-](/img/structure/B13980873.png)
![Methyl 7-bromo-2-methylbenzo[d]oxazole-4-carboxylate](/img/structure/B13980875.png)
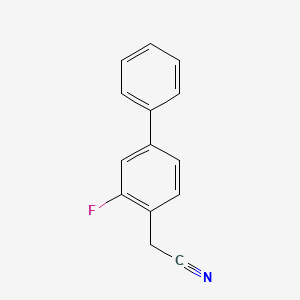
![2-[(2-Methylacryloyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B13980880.png)
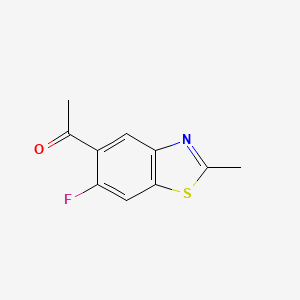
![7-Bromo-5-iodopyrrolo[2,1-F][1,2,4]triazin-4-amine](/img/structure/B13980906.png)
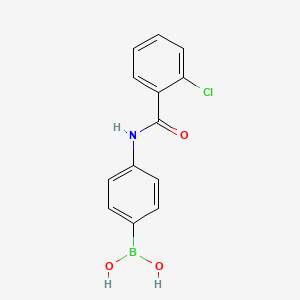
![1-[4-Bromo-6-(trifluoromethyl)pyridin-2-YL]ethanone](/img/structure/B13980922.png)
